molecular formula C12H13N3 B12078556 [4-(4-Methylpyrimidin-2-yl)phenyl]methanamine

[4-(4-Methylpyrimidin-2-yl)phenyl]methanamine

Cat. No.: B12078556
M. Wt: 199.25 g/mol
InChI Key: GYOHSRQAENHVDH-UHFFFAOYSA-N
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Description

[4-(4-Methylpyrimidin-2-yl)phenyl]methanamine is a phenylmethanamine derivative featuring a pyrimidine ring substituted with a methyl group at the 4-position. This compound’s structure combines aromatic and heterocyclic motifs, making it relevant in medicinal chemistry and materials science. The pyrimidine ring contributes to hydrogen-bonding interactions, while the methanamine group enhances solubility and reactivity for functionalization .

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

[4-(4-methylpyrimidin-2-yl)phenyl]methanamine

InChI

InChI=1S/C12H13N3/c1-9-6-7-14-12(15-9)11-4-2-10(8-13)3-5-11/h2-7H,8,13H2,1H3

InChI Key

GYOHSRQAENHVDH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)C2=CC=C(C=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methylpyrimidin-2-yl)phenyl]methanamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Substitution with Methyl Group: The methyl group is introduced at the 4-position of the pyrimidine ring using a methylating agent such as methyl iodide.

    Formation of the Phenyl Ring: The phenyl ring is synthesized separately and then coupled with the pyrimidine ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of Methanamine Group: The methanamine group is introduced through a reductive amination reaction, where the phenyl ring is first functionalized with a formyl group, followed by reduction with an amine source.

Industrial Production Methods

In an industrial setting, the production of [4-(4-Methylpyrimidin-2-yl)phenyl]methanamine can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the pyrimidine ring to a dihydropyrimidine derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Methylpyrimidin-2-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in the investigation of biochemical pathways.

Medicine

In medicinal chemistry, [4-(4-Methylpyrimidin-2-yl)phenyl]methanamine is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of [4-(4-Methylpyrimidin-2-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to a desired biological effect. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Variations

The following compounds share the phenylmethanamine backbone but differ in heterocyclic substituents, electronic properties, and applications:

Compound Name Core Heterocycle Substituents Molecular Formula Key Applications/Properties Reference
[4-(4-Methylpyrimidin-2-yl)phenyl]methanamine Pyrimidine 4-Methylpyrimidin-2-yl C₁₂H₁₃N₃ Medicinal intermediates, H-bonding motifs
(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylphenyl)methanamine Oxazolo-pyridine [1,3]Oxazolo[4,5-b]pyridin-2-yl C₁₃H₁₁N₃O Potential kinase inhibitors
(4-(Thiophen-2-yl)phenyl)methanamine Thiophene Thiophen-2-yl C₁₁H₁₁NS Optoelectronic materials
[4-(2-Methylphenoxy)pyridin-2-yl]methanamine Pyridine 2-Methylphenoxy C₁₃H₁₄N₂O Ligand design, catalysis
[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine Tetrahydropyran 4-Methoxyphenyl C₁₃H₁₉NO₂ CNS-targeting agents
Electronic Properties
  • The pyrimidine core in the target compound offers strong electron-withdrawing effects, enhancing stability in biological environments.
  • Thiophene and furan analogs () exhibit conjugated π-systems, making them suitable for optoelectronic applications .
  • The tetrahydropyran derivative () introduces steric bulk and oxygen-based polarity, favoring blood-brain barrier penetration .
Medicinal Chemistry
Materials Science
  • Thiophene-/furan-based methanamines () are used in conjugated polymers for organic semiconductors due to their high charge mobility .
  • Pyridine-phenoxy derivatives () may serve as ligands in metal-organic frameworks (MOFs) owing to their chelating pyridine-nitrogen .

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